N-(4-(Quinolin-2-ylmethoxy)phenyl)acetamide
Overview
Description
N-(4-(Quinolin-2-ylmethoxy)phenyl)acetamide is a chemical compound with the molecular formula C18H16N2O2 and a molecular weight of 292.33 g/mol . This compound is known for its unique structure, which includes a quinoline moiety attached to a phenyl ring via a methoxy linker, and an acetamide group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Quinolin-2-ylmethoxy)phenyl)acetamide typically involves the reaction of 2-quinolinylmethanol with 4-aminophenol to form an intermediate, which is then acetylated to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Quinolin-2-ylmethoxy)phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Scientific Research Applications
N-(4-(Quinolin-2-ylmethoxy)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(Quinolin-2-ylmethoxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit certain enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-acetamido-2-hydroxyphenoxy)phenyl)acetamide
- N-(4-(5-acetamido-2-methoxyphenoxy)phenyl)acetamide
Uniqueness
Compared to similar compounds, N-(4-(Quinolin-2-ylmethoxy)phenyl)acetamide is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
105326-63-4 |
---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
N-[4-(quinolin-2-ylmethoxy)phenyl]acetamide |
InChI |
InChI=1S/C18H16N2O2/c1-13(21)19-15-8-10-17(11-9-15)22-12-16-7-6-14-4-2-3-5-18(14)20-16/h2-11H,12H2,1H3,(H,19,21) |
InChI Key |
CSEVSBPYYDRXHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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